CCG215022

Description

Properties

IUPAC Name |

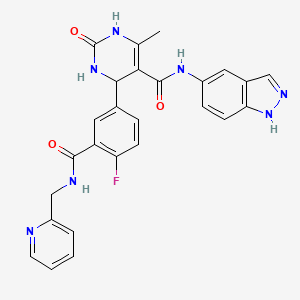

4-[4-fluoro-3-(pyridin-2-ylmethylcarbamoyl)phenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FN7O3/c1-14-22(25(36)32-17-6-8-21-16(10-17)12-30-34-21)23(33-26(37)31-14)15-5-7-20(27)19(11-15)24(35)29-13-18-4-2-3-9-28-18/h2-12,23H,13H2,1H3,(H,29,35)(H,30,34)(H,32,36)(H2,31,33,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMBNKDQXGINRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)F)C(=O)NCC3=CC=CC=N3)C(=O)NC4=CC5=C(C=C4)NN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the mechanism of action of CCG215022?

An In-Depth Technical Guide to the Mechanism of Action of CCG-215022 For Researchers, Scientists, and Drug Development Professionals

Abstract

CCG-215022 is a potent small-molecule inhibitor of G protein-coupled receptor kinases (GRKs), a family of serine/threonine kinases crucial for regulating the signaling of G protein-coupled receptors (GPCRs). By preventing the phosphorylation of activated GPCRs, CCG-215022 blocks the canonical pathway of receptor desensitization and internalization. This guide provides a comprehensive overview of the mechanism of action of CCG-215022, detailing its molecular targets, cellular effects, and the experimental protocols used for its characterization. Quantitative data are summarized for clarity, and key pathways and workflows are visualized to facilitate understanding.

Primary Mechanism of Action: Inhibition of GRK2 and GRK5

The principal mechanism of action of CCG-215022 is the direct inhibition of G protein-coupled receptor kinases, particularly GRK2 and GRK5.[1] GPCRs, upon activation by an agonist, recruit GRKs, which then phosphorylate serine and threonine residues on the receptor's intracellular domains.[2][3] This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin sterically hinders further G protein coupling, effectively "desensitizing" the receptor to continued stimulus and often leading to its internalization.[2]

CCG-215022 potently inhibits GRK2 and GRK5 with nanomolar efficacy, thereby preventing GPCR phosphorylation and subsequent desensitization.[1][4] This action restores and prolongs the signaling capacity of agonist-occupied GPCRs. The compound exhibits good selectivity over the closely related kinase GRK1 and significantly lower potency against Protein Kinase A (PKA).[5]

Quantitative Data: Inhibitory Profile and Cellular Activity

The potency of CCG-215022 has been quantified against several kinases and in various cellular assays. The compound's high affinity for GRK2 and GRK5 underscores its primary mechanism.

Table 1: In Vitro Kinase Inhibition Profile of CCG-215022

| Target Kinase | IC₅₀ (µM) | Source |

|---|---|---|

| GRK2 | 0.15 ± 0.07 | [4] |

| GRK5 | 0.38 ± 0.06 | [4] |

| GRK1 | 3.9 ± 1.0 | [4] |

| PKA | 120 |[5] |

Table 2: Cellular and Functional Activity of CCG-215022

| System/Cell Type | Receptor System | Effect | IC₅₀ / Concentration | Source |

|---|---|---|---|---|

| Isolated Mouse Cardiomyocytes | Isoproterenol-stimulated | Increased contractility | 500 nM | [5] |

| Human ULTR Myometrial Cells | Histamine H₁ Receptor | Prevents PLC signaling desensitization | 3.09 µM | [5] |

| Rat Mesenteric Smooth Muscle | Purinergic P2Y₂ Receptor | Prevents PLC signaling desensitization | 2.95 µM | [5] |

| Human Rhabdomyosarcoma Xenografts (in mice) | N/A | Reduction of tumor growth | Not specified |[6] |

Downstream Cellular and Physiological Effects

By preventing receptor desensitization, CCG-215022 potentiates GPCR signaling, leading to significant physiological effects.

-

Increased Cardiac Contractility: In murine cardiomyocytes, CCG-215022 enhances contractility at concentrations 20-fold lower than paroxetine, another known GRK2 inhibitor.[1][4] This is consistent with the established role of GRK2 in dampening β-adrenergic receptor signaling in the heart.[2][7]

-

Attenuation of Vascular Desensitization: The compound prevents the desensitization of vasoconstrictor-induced arterial contractions, suggesting a role in maintaining vascular tone.[3][5]

-

Anti-Cancer Activity: In preclinical models, treatment with CCG-215022 led to a significant reduction in the growth of human rhabdomyosarcoma xenografts in mice, indicating a potential therapeutic application in oncology.[6] This may be linked to GRK5's role in regulating tumor cell growth.[6]

Experimental Protocols

The characterization of CCG-215022 involved specific biochemical and biophysical assays. The detailed methodologies for key experiments are provided below.

GRK5 Kinase Activity Assay (Radiometric)

This protocol measures the phosphorylation of a substrate by GRK5 using radiolabeled ATP.

-

Reagents:

-

GRK5 enzyme

-

Urea-washed bovine rod outer segments (ROS) as substrate

-

Reaction Buffer: 20 mM HEPES (pH 7.5), 4 mM MgCl₂, 2 mM EDTA

-

ATP solution with [γ-³²P]ATP (final concentration 1 mM)

-

SDS-PAGE loading dye (for quenching)

-

CCG-215022 or vehicle control

-

-

Procedure:

-

Mix GRK5 (final concentration 100 nM) and ROS (0.75-24 µM) in the reaction buffer in the dark.

-

Incubate the mixture for 35 minutes at room temperature.

-

Expose the reaction mixtures to ambient fluorescent light for 1 minute to activate the rhodopsin in the ROS.

-

Initiate the phosphorylation reaction by adding the ATP/[γ-³²P]ATP solution.

-

Take samples at 2-5 minute intervals and immediately quench the reaction with SDS-PAGE loading dye.

-

Analyze phosphorylated proteins via SDS-PAGE and autoradiography.

-

(Disclaimer: This protocol is for reference only and is based on published methods.[4] It has not been independently confirmed.)

Thermal Shift Assay (ThermoFluor)

This assay determines if a compound binds to a target protein by measuring changes in the protein's thermal stability.

-

Reagents:

-

GRK5 protein (0.1-0.2 mg/mL)

-

Assay Buffer: 20 mM HEPES (pH 7.0), 5 mM MgCl₂, 2 mM DTT, 1 mM CHAPS

-

Anilinonaphthalene-8-sulfonic acid (ANS) dye (100 µM)

-

CCG-215022 (200 µM) or vehicle control

-

-

Procedure:

-

Combine GRK5, assay buffer, and ANS dye in the wells of a ThermoFluor plate.

-

Add CCG-215022 or vehicle control to the respective wells.

-

Use a ThermoFluor plate reader to gradually increase the temperature and monitor the fluorescence of the ANS dye.

-

The melting point (Tm) is the temperature at which 50% of the protein is denatured, causing a sharp increase in fluorescence as the dye binds to exposed hydrophobic regions. A shift in Tm in the presence of the compound indicates binding.

-

(Disclaimer: This protocol is for reference only and is based on published methods.[4] It has not been independently confirmed.)

In Vivo Formulation for Injection

This protocol describes the preparation of a suspended solution of CCG-215022 suitable for oral or intraperitoneal administration in animal models.

-

Vehicle Composition:

-

40% PEG300

-

5% Tween-80

-

55% Saline

-

-

Procedure (for a 1 mL, 2.5 mg/mL solution):

-

Add 100 µL of a 25.0 mg/mL DMSO stock solution of CCG-215022 to 400 µL of PEG300. Mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture. Mix thoroughly.

-

Add 450 µL of saline to bring the final volume to 1 mL.

-

The resulting suspended solution is ready for administration.

-

(Disclaimer: This protocol is for reference only and is based on published methods.[4] It has not been independently confirmed.)

Conclusion

CCG-215022 is a well-characterized, potent, and selective inhibitor of GRK2 and GRK5. Its mechanism of action is centered on the prevention of GPCR desensitization, leading to the potentiation of receptor signaling. This activity has been demonstrated to have significant physiological consequences in cardiac and vascular tissues, as well as showing promise in inhibiting tumor growth. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers utilizing CCG-215022 as a chemical probe to investigate GRK biology or as a lead compound in drug development programs.

References

- 1. This compound | CAS 1813527-81-9 | Sun-shinechem [sun-shinechem.com]

- 2. G Protein-Coupled Receptor Kinase 2 (GRK2) as a Potential Therapeutic Target in Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-Molecule G Protein–Coupled Receptor Kinase Inhibitors Attenuate G Protein–Coupled Receptor Kinase 2–Mediated Desensitization of Vasoconstrictor-Induced Arterial Contractions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Targeting GRK5 for Treating Chronic Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Utilizing a Structure-Based Docking Approach to Develop Potent G Protein-Coupled Receptor Kinase (GRK) 2 and 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

CCG215022: A Technical Guide to a Potent G Protein-Coupled Receptor Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CCG215022, a potent inhibitor of G protein-coupled receptor kinases (GRKs). This document consolidates key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support researchers in pharmacology, cell biology, and drug discovery.

Core Concepts and Mechanism of Action

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are critical regulators of numerous physiological processes. Their signaling is tightly controlled, in part, by a process called desensitization, which is initiated by GRKs. Upon agonist binding to a GPCR, GRKs are recruited to the activated receptor and phosphorylate serine and threonine residues in its intracellular loops and/or C-terminal tail. This phosphorylation event promotes the binding of arrestin proteins, which sterically hinder further G protein coupling, thereby terminating the signal.[1]

The two most widely expressed GRKs, GRK2 and GRK5, are implicated in cardiovascular diseases, making them important therapeutic targets.[2][3] this compound has emerged from a structure-based drug design campaign as a potent, nanomolar inhibitor of both GRK2 and GRK5.[4][5] It exhibits good selectivity over other closely related kinases like GRK1 and Protein Kinase A (PKA).[4][6] Structural studies have shown that this compound binds to the kinase active site of GRKs, suggesting an ATP-competitive mechanism of inhibition.

Quantitative Data

The inhibitory activity and cellular effects of this compound have been quantified across various assays. The following tables summarize the key data for easy comparison.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | IC50 (µM) |

| GRK1 | 3.9 ± 1 |

| GRK2 | 0.15 ± 0.07 |

| GRK5 | 0.38 ± 0.06 |

| PKA | 120 |

Data compiled from references[4][5][6][7][8].

Table 2: Cellular Activity of this compound

| Assay | Cell Type | Effective Concentration | Effect |

| Cardiomyocyte Contractility | Isolated Mouse Cardiomyocytes | 500 nM | Increases contractility in isoproterenol-stimulated cells.[6] |

| Histamine H1 Receptor-Driven Phospholipase C (PLC) Signaling Desensitization | Human ULTR Myometrial Cells | IC50 = 3.09 µM | Prevents desensitization of the signaling pathway.[6] |

| Purinergic P2Y2 Receptor-Driven Phospholipase C (PLC) Signaling Desensitization | Isolated Rat Mesenteric Smooth Muscle Cells | IC50 = 2.95 µM | Prevents desensitization of the signaling pathway.[6] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of this compound's function and evaluation.

Caption: GPCR signaling and desensitization pathway with this compound inhibition.

Caption: Workflow for the in vitro GRK5 kinase inhibition assay.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound.

In Vitro GRK5 Kinase Inhibition Assay

This protocol is adapted from the methodology used to determine the IC50 of this compound against GRK5.[4][7]

Objective: To measure the inhibitory effect of this compound on the phosphorylation of rhodopsin by GRK5.

Materials:

-

Purified GRK5 enzyme

-

Urea-washed bovine rod outer segments (ROS) containing rhodopsin

-

Assay Buffer: 20 mM HEPES (pH 7.5), 4 mM MgCl₂, 2 mM EDTA

-

[γ-³²P]ATP

-

This compound stock solution (in DMSO)

-

SDS-PAGE loading dye

-

Reagents and equipment for SDS-PAGE and autoradiography

Procedure:

-

In the dark, prepare reaction mixtures containing GRK5 (final concentration 100 nM) and varying concentrations of ROS (0.75 to 24 µM) in Assay Buffer.

-

Add this compound at various concentrations to the reaction mixtures. Include a vehicle control (DMSO).

-

Incubate the mixtures for 35 minutes at room temperature.

-

Expose the reaction mixtures to ambient fluorescent light for 1 minute to activate rhodopsin.

-

Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 1 mM.

-

Incubate at room temperature, taking aliquots at time points between 2 and 5 minutes.

-

Quench the reaction by adding SDS-PAGE loading dye to the aliquots.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor storage screen to detect the incorporation of ³²P into rhodopsin.

-

Quantify the radioactive signal. Plot the initial reaction rates against the substrate (ROS) concentration and determine Vmax and Km values using the Michaelis-Menten equation.

-

Normalize the Vmax of each curve to the Vmax of a control reaction run in parallel.

-

Calculate the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cardiomyocyte Contractility Assay

This is a representative protocol based on the reported cellular effects of this compound on cardiomyocyte contractility.[2][3][4][6]

Objective: To assess the effect of this compound on the contractility of isolated cardiomyocytes.

Materials:

-

Isolated adult mouse ventricular cardiomyocytes

-

Tyrode's solution (or other suitable physiological buffer)

-

Isoproterenol (a β-adrenergic agonist)

-

This compound stock solution (in DMSO)

-

IonOptix or similar video-based edge-detection system for measuring cell shortening

Procedure:

-

Isolate ventricular cardiomyocytes from adult mice using established enzymatic digestion protocols.

-

Allow the isolated cells to stabilize in Tyrode's solution.

-

Place the cardiomyocytes in a perfusion chamber on the stage of an inverted microscope equipped with a video-based edge-detection system.

-

Pace the cells at a physiological frequency (e.g., 1 Hz) using field stimulation.

-

Record baseline contractile parameters (e.g., peak shortening, time-to-peak shortening, time-to-90% relaxation).

-

Stimulate the cells with a submaximal concentration of isoproterenol to induce a β-adrenergic response.

-

After the isoproterenol response has stabilized, perfuse the cells with Tyrode's solution containing this compound (e.g., 500 nM).

-

Continuously record the contractile parameters.

-

Compare the contractile parameters before and after the addition of this compound to determine its effect.

GPCR Desensitization Assay (Phospholipase C Activation)

This protocol is a representative method for evaluating the effect of this compound on GPCR desensitization, based on its reported activity in smooth muscle and myometrial cells.[6]

Objective: To determine if this compound can prevent the desensitization of a Gq-coupled GPCR-mediated phospholipase C (PLC) signaling pathway.

Materials:

-

Human ULTR myometrial cells or rat mesenteric smooth muscle cells

-

Fura-2 AM (a ratiometric calcium indicator)

-

Appropriate cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Agonist for the target GPCR (e.g., histamine for H1 receptors, UTP for P2Y2 receptors)

-

This compound stock solution (in DMSO)

-

A fluorescence plate reader or microscope capable of measuring intracellular calcium concentrations.

Procedure:

-

Seed the cells in a 96-well plate and grow to confluency.

-

Load the cells with Fura-2 AM according to the manufacturer's instructions.

-

Wash the cells with HBSS.

-

Pre-incubate the cells with either vehicle (DMSO) or varying concentrations of this compound for a specified period (e.g., 30 minutes).

-

Measure the baseline fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission).

-

Apply an initial submaximal concentration of the agonist and record the peak increase in the fluorescence ratio, which corresponds to the initial calcium response (R1).

-

Wash the cells with HBSS.

-

Apply a desensitizing, maximal concentration of the agonist for a defined period (e.g., 5-10 minutes).

-

Wash the cells thoroughly with HBSS to remove the desensitizing agonist.

-

After a recovery period, re-challenge the cells with the same submaximal concentration of the agonist used in step 6 and record the second calcium response (R2).

-

Calculate the degree of desensitization as the ratio of the second response to the first response (R2/R1).

-

Compare the R2/R1 ratio in the presence and absence of this compound to determine if the inhibitor prevents desensitization. An R2/R1 ratio closer to 1 indicates inhibition of desensitization.

Conclusion

This compound is a valuable research tool for investigating the roles of GRK2 and GRK5 in cellular signaling and disease. Its potency and selectivity make it a suitable probe for dissecting the intricate mechanisms of GPCR regulation. The data and protocols presented in this guide are intended to facilitate the design and execution of experiments aimed at further elucidating the therapeutic potential of GRK inhibition.

References

- 1. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | CAS 1813527-81-9 | Sun-shinechem [sun-shinechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - MedChem Express [bioscience.co.uk]

CCG215022: A Technical Guide to its Selectivity Profile Against G Protein-Coupled Receptor Kinase Subtypes

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCG215022 is a small molecule inhibitor of G protein-coupled receptor kinases (GRKs), a family of serine/threonine kinases crucial in the regulation of G protein-coupled receptor (GPCR) signaling. Dysregulation of GRK activity is implicated in various pathologies, making them attractive therapeutic targets. This technical guide provides a comprehensive overview of the selectivity profile of this compound against different GRK subtypes, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows.

Data Presentation: this compound Inhibitory Potency

The inhibitory activity of this compound has been characterized against several GRK subtypes and the related kinase PKA. The compound exhibits nanomolar potency against GRK2 and GRK5.[1] The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) of this compound.

| Kinase Target | IC50 (µM) |

| GRK1 | 3.9 ± 1 |

| GRK2 | 0.15 ± 0.07 |

| GRK3 | N/A |

| GRK4 | N/A |

| GRK5 | 0.38 ± 0.06 |

| GRK6 | N/A |

| GRK7 | N/A |

| PKA | 120 |

N/A: Data not publicly available.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a radiometric assay to determine the inhibitory activity of this compound against GRK subtypes.[1]

Materials:

-

Purified GRK enzyme (e.g., GRK5)

-

Urea-washed bovine rod outer segments (ROS) as a source of rhodopsin substrate

-

This compound

-

[γ-³²P]ATP

-

Assay Buffer: 20 mM HEPES (pH 7.5), 4 mM MgCl₂, 2 mM EDTA

-

SDS-PAGE loading dye

-

SDS-PAGE gels

-

Phosphor storage screen and imager

Procedure:

-

In the dark, prepare a reaction mixture containing GRK5 and urea-washed bovine ROS in the assay buffer.

-

Incubate the mixture for 35 minutes at room temperature.

-

Add this compound at various concentrations to the reaction mixtures.

-

Expose the reaction mixtures to ambient fluorescent light for 1 minute to activate rhodopsin.

-

Initiate the phosphorylation reaction by adding [γ-³²P]ATP to a final concentration of 1 mM. The final concentration of GRK5 is 100 nM, and ROS is titrated between 0.75 and 24 µM.

-

Incubate at room temperature and take samples at 2-5 minute intervals.

-

Quench the reaction by adding SDS-PAGE loading dye.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and detect the incorporation of γ-³²P using a phosphor storage screen.

-

Plot the initial reaction rates against the substrate concentration and determine Vmax and Km values using the Michaelis-Menten equation.

-

Calculate the IC50 values for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Thermal Shift Assay (Differential Scanning Fluorimetry)

This protocol describes a thermal shift assay to assess the binding of this compound to a target kinase, such as GRK5.[1]

Materials:

-

Purified GRK5 enzyme (0.2 mg/mL)

-

This compound (200 µM)

-

Assay Buffer: 20 mM HEPES (pH 7.0), 5 mM MgCl₂, 2 mM DTT, 1 mM CHAPS

-

Anilinonaphthalene-8-sulfonic acid (ANS) (100 µM)

-

ThermoFluor plate reader or a real-time PCR instrument capable of fluorescence detection.

Procedure:

-

Prepare a reaction mixture containing GRK5, this compound, and ANS in the assay buffer.

-

Place the mixture in a ThermoFluor plate reader.

-

Increase the temperature incrementally and monitor the fluorescence of ANS.

-

As the protein unfolds, ANS binds to the exposed hydrophobic regions, leading to an increase in fluorescence.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition.

-

The change in melting temperature (ΔTm) in the presence of the inhibitor compared to the control (DMSO) indicates ligand binding and stabilization of the protein.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Canonical GPCR signaling and GRK-mediated desensitization pathway.

Caption: Workflow for the in vitro radiometric kinase inhibition assay.

Caption: Workflow for the thermal shift assay (Differential Scanning Fluorimetry).

References

CCG-215022: A Technical Guide to its Involvement in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCG-215022 is a potent, pan-selective inhibitor of G protein-coupled receptor kinases (GRKs), a family of serine/threonine kinases pivotal in the regulation of G protein-coupled receptor (GPCR) signaling. By preventing GRK-mediated phosphorylation of agonist-bound GPCRs, CCG-215022 effectively attenuates receptor desensitization and internalization, thereby prolonging G protein-mediated signaling. This technical guide provides an in-depth overview of the signaling pathways modulated by CCG-215022, with a focus on its role in both canonical GPCR signaling and non-canonical, GRK-mediated transcriptional regulation. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Core Mechanism of Action: Inhibition of GRK-Mediated GPCR Desensitization

The primary mechanism of action of CCG-215022 is the competitive inhibition of GRKs.[1][2][3][4] Agonist activation of a GPCR promotes a conformational change that facilitates G protein coupling and downstream signaling. Concurrently, this activated state serves as a substrate for GRKs. GRK-mediated phosphorylation of serine and threonine residues on the intracellular loops and C-terminal tail of the receptor recruits β-arrestin, which sterically hinders further G protein interaction, leading to desensitization and subsequent receptor internalization.[1][4] CCG-215022 binds to the active site of GRKs, preventing this phosphorylation event and thereby sustaining the GPCR signaling cascade.

Quantitative Inhibition Profile

CCG-215022 exhibits nanomolar to low micromolar potency against several GRK isoforms. The inhibitory concentrations (IC50) are summarized in the table below.

| Target Kinase | IC50 (µM) | Selectivity Note |

| GRK1 | 3.9[5][6] | |

| GRK2 | 0.15[5][6] | At least 20-fold more potent than Paroxetine[5] |

| GRK5 | 0.38[5][6] | Potent inhibition |

| Protein Kinase A (PKA) | 120[1] | Demonstrates high selectivity for GRKs over PKA[1] |

Canonical Signaling Pathway Involvement: The Phospholipase C (PLC) Cascade

A significant body of research highlights the role of CCG-215022 in modulating GPCRs coupled to the Phospholipase C (PLC) signaling pathway.[1][4] By inhibiting GRK2, CCG-215022 prevents the desensitization of various Gq-coupled receptors, such as the histamine H1 receptor and the purinergic P2Y2 receptor.[1][4] This leads to sustained activation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8][9][10] IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC), leading to a variety of cellular responses.

Experimental Protocol: In Vitro PLC Activity Assay

This protocol is adapted from studies investigating the effect of GRK inhibitors on GPCR-mediated PLC signaling.[1][4]

-

Cell Culture: Culture cells endogenously or exogenously expressing the Gq-coupled receptor of interest (e.g., ULTR cells for H1 histamine receptor, or MSMCs for P2Y2 receptor) in appropriate media.

-

Cell Seeding: Seed cells onto 96-well plates and grow to confluence.

-

Inhibitor Pre-incubation: Pre-incubate the cells with CCG-215022 (e.g., 10 µM) or vehicle control (e.g., 0.1% DMSO) for 30 minutes at 37°C.

-

Receptor Desensitization: To induce desensitization, stimulate the cells with a high concentration of the specific agonist (e.g., 100 µM histamine for H1R) for a defined period (e.g., 60 seconds).

-

Washout: Wash the cells with assay buffer to remove the agonist.

-

Re-stimulation: Re-challenge the cells with a sub-maximal concentration of the agonist (e.g., 1 µM histamine).

-

Measurement of PLC Activity: Measure the production of IP3 or the release of intracellular calcium.

-

IP3 Measurement: Use a commercially available IP3 assay kit according to the manufacturer's instructions.

-

Calcium Measurement: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prior to the experiment and measure fluorescence changes using a plate reader or fluorescence microscope.

-

-

Data Analysis: Compare the response to the second agonist stimulation in CCG-215022-treated cells versus vehicle-treated cells. A larger response in the presence of CCG-215022 indicates inhibition of receptor desensitization.

Non-Canonical Signaling Pathway Involvement: GRK5-Mediated Transcriptional Regulation

Beyond its canonical role at the plasma membrane, GRK5 can translocate to the nucleus and function as a transcriptional regulator.[11][12] This "non-canonical" signaling is implicated in various cellular processes, including cancer cell growth and proliferation.[11][12] CCG-215022, by inhibiting the kinase activity of GRK5, has been shown to impact these non-canonical pathways. For instance, treatment of rhabdomyosarcoma xenografts in mice with CCG-215022 resulted in a significant reduction in tumor growth, suggesting that GRK5's non-canonical functions are, at least in part, dependent on its kinase activity.[11][12] This pathway is an active area of research, and the precise molecular mechanisms are still being elucidated.

Experimental Protocol: In Vivo Xenograft Tumor Growth Study

This protocol is a general guideline based on studies investigating the in vivo efficacy of GRK5 inhibitors.[11][12]

-

Cell Line and Animal Model: Use a relevant cancer cell line (e.g., human rhabdomyosarcoma cells) and an appropriate immunodeficient mouse model (e.g., nude mice).

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Treatment Groups: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

-

Treatment Group: Administer CCG-215022 at a specified dose and schedule (e.g., intraperitoneal injection daily). The formulation for in vivo use may involve solvents such as DMSO, PEG300, Tween-80, and saline.

-

Control Group: Administer the vehicle used to dissolve CCG-215022 following the same schedule.

-

-

Data Collection: Continue to measure tumor volume and body weight throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting for signaling pathway components).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the CCG-215022-treated and vehicle-treated groups.

Summary and Future Directions

CCG-215022 is a valuable research tool and a potential therapeutic lead that acts as a pan-GRK inhibitor. Its primary involvement in signaling is through the prevention of GPCR desensitization, thereby amplifying and prolonging signaling through pathways such as the PLC cascade. Furthermore, its ability to inhibit GRK5 highlights its potential to modulate non-canonical, nuclear signaling events that are increasingly recognized as important in disease states like cancer.

Future research should focus on further delineating the specific downstream effectors of non-canonical GRK signaling modulated by CCG-215022. Investigating the therapeutic potential of this compound in a broader range of diseases characterized by GPCR dysregulation and aberrant GRK activity is also a promising avenue. The detailed protocols and data presented in this guide provide a solid foundation for such endeavors.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Frontiers | G Protein-Coupled Receptor Kinase 2 (GRK2) as a Potential Therapeutic Target in Cardiovascular and Metabolic Diseases [frontiersin.org]

- 3. G Protein-Coupled Receptor Kinase 2 (GRK2) as a Potential Therapeutic Target in Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-Molecule G Protein–Coupled Receptor Kinase Inhibitors Attenuate G Protein–Coupled Receptor Kinase 2–Mediated Desensitization of Vasoconstrictor-Induced Arterial Contractions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Phospholipase C γ and Phosphoinositide 3-Kinase Link Cytokines to ERK Activation in Hematopoietic Cells With Normal and Oncogenic Kras - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | PLCγ2 impacts microglia-related effectors revealing variants and pathways important in Alzheimer’s disease [frontiersin.org]

- 9. Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of PLCγ2 in immunological disorders, cancer, and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting GRK5 for Treating Chronic Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Non-canonical roles of GRKs in cardiovascular signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Landscape of CCG-215022: A Technical Guide to its Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

CCG-215022 has emerged as a significant small molecule inhibitor with potential therapeutic applications. Understanding its precise molecular interactions within the cellular environment is paramount for advancing its development and exploring its full pharmacological potential. This technical guide provides an in-depth overview of the known cellular targets of CCG-215022, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Primary Cellular Targets: G Protein-Coupled Receptor Kinases (GRKs)

The principal cellular targets of CCG-215022 are members of the G protein-coupled receptor kinase (GRK) family, a group of serine/threonine protein kinases that play a crucial role in the regulation of G protein-coupled receptor (GPCR) signaling. CCG-215022 exhibits a pan-inhibitory profile against several GRK isoforms, with varying potencies.

Quantitative Inhibition Data

The inhibitory activity of CCG-215022 against its primary targets has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being the key metric.

| Target | IC50 (µM) |

| GRK1 | 3.9[1][2][3] |

| GRK2 | 0.15[1][2][3] |

| GRK5 | 0.38[1][2][3] |

CCG-215022 demonstrates the highest potency against GRK2, followed by GRK5, and is less potent against GRK1.[1][2][3] This differential activity is a critical consideration for its application in specific therapeutic contexts. The compound shows selectivity for GRKs over other kinases like Protein Kinase A (PKA), for which the IC50 is 120 µM.[2]

Downstream Cellular Effects and Signaling Pathways

The inhibition of GRKs by CCG-215022 leads to modulation of various downstream signaling pathways and cellular functions. By preventing GRK-mediated phosphorylation of GPCRs, CCG-215022 can attenuate receptor desensitization and prolong G protein signaling.

GRK2 Signaling Pathway

GRK2 is a key regulator of numerous GPCRs. Its inhibition by CCG-215022 can impact a multitude of cellular processes. The following diagram illustrates the canonical signaling pathway involving GRK2 and the point of intervention for CCG-215022.

Caption: Canonical GRK2 signaling pathway and inhibition by CCG-215022.

GRK5 Signaling Pathway

GRK5, another primary target of CCG-215022, also plays a critical role in GPCR regulation. Furthermore, GRK5 has non-canonical functions, including nuclear translocation and regulation of transcription factors.

Caption: Canonical and non-canonical signaling of GRK5 inhibited by CCG-215022.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols for key experiments used to characterize the activity of CCG-215022.

In Vitro Kinase Assay

This assay is fundamental for determining the inhibitory potency (IC50) of CCG-215022 against its target kinases.

Objective: To quantify the inhibition of GRK1, GRK2, and GRK5 by CCG-215022.

Materials:

-

Recombinant human GRK1, GRK2, and GRK5

-

Rhodopsin-containing rod outer segment (ROS) membranes (as substrate)

-

[γ-³²P]ATP

-

CCG-215022

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 5 mM DTT)

-

SDS-PAGE reagents

-

Phosphorimager

Procedure:

-

Prepare serial dilutions of CCG-215022 in the kinase reaction buffer.

-

In a reaction vessel, combine the recombinant GRK enzyme, ROS membranes, and the corresponding dilution of CCG-215022 or vehicle control.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Allow the reaction to proceed for a specific time, ensuring it remains within the linear range of the assay.

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated rhodopsin using a phosphorimager and quantify the band intensities.

-

Calculate the percentage of inhibition for each concentration of CCG-215022 relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the in vitro kinase assay to determine IC50 values.

Cardiomyocyte Contractility Assay

CCG-215022 has been shown to increase the contractility of cardiomyocytes, likely by preventing β-adrenergic receptor desensitization.

Objective: To assess the effect of CCG-215022 on the contractility of isolated cardiomyocytes.

Materials:

-

Isolated primary cardiomyocytes or iPSC-derived cardiomyocytes

-

Culture medium

-

CCG-215022

-

Isoproterenol (or other β-adrenergic agonist)

-

Microscope with a high-speed camera

-

Contractility analysis software

Procedure:

-

Plate cardiomyocytes on a suitable substrate and allow them to adhere.

-

Treat the cells with various concentrations of CCG-215022 or vehicle control for a specified duration.

-

Mount the culture dish on the microscope stage, ensuring a controlled environment (temperature, CO₂).

-

Record baseline contractility (spontaneous or electrically paced).

-

Stimulate the cells with a β-adrenergic agonist (e.g., isoproterenol) to induce a contractile response.

-

Record the changes in cell length or the amplitude of contraction over time using the high-speed camera.

-

Analyze the recorded videos using contractility analysis software to quantify parameters such as contraction amplitude, velocity of contraction, and velocity of relaxation.

-

Compare the contractility parameters between CCG-215022-treated and control cells.

Phospholipase C (PLC) Activity Assay

CCG-215022 can prevent the desensitization of GPCRs that signal through phospholipase C.

Objective: To measure the effect of CCG-215022 on GPCR-mediated PLC activity.

Materials:

-

Cells expressing the GPCR of interest (e.g., human ULTR myometrial cells for histamine H1 receptors)

-

Cell culture medium

-

CCG-215022

-

Agonist for the GPCR of interest (e.g., histamine)

-

Assay buffer

-

A method to measure inositol phosphates (IPs) or diacylglycerol (DAG), the products of PLC activity (e.g., radiolabeling with [³H]-myo-inositol followed by ion-exchange chromatography, or fluorescent biosensors).

Procedure:

-

Culture the cells to an appropriate density.

-

Pre-treat the cells with CCG-215022 or vehicle control.

-

Stimulate the cells with the specific agonist for a defined time course.

-

Lyse the cells to stop the reaction and extract the PLC products.

-

Quantify the amount of IP or DAG produced using the chosen method.

-

To assess desensitization, a pre-stimulation with the agonist can be performed before the final stimulation in the presence or absence of CCG-215022.

-

Compare the PLC activity in CCG-215022-treated cells to control cells to determine the effect on receptor signaling and desensitization.

Conclusion

CCG-215022 is a potent inhibitor of G protein-coupled receptor kinases, with a notable selectivity profile. Its ability to modulate GPCR signaling by inhibiting GRK1, GRK2, and GRK5 has significant implications for cellular function, as demonstrated by its effects on cardiomyocyte contractility and phospholipase C-mediated signaling pathways. The experimental protocols provided herein offer a framework for the further investigation and characterization of this promising small molecule. A thorough understanding of its molecular targets and mechanisms of action is essential for its continued development as a potential therapeutic agent.

References

The Role of CCG-215022 in G Protein-Coupled Receptor Desensitization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CCG-215022, a potent small-molecule inhibitor of G protein-coupled receptor kinases (GRKs), and its application in the study of GPCR desensitization. This document details the mechanism of action of CCG-215022, presents its quantitative inhibitory data, outlines relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Introduction to GPCR Desensitization and the Role of GRKs

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are crucial targets for a vast array of pharmaceuticals. Upon agonist binding, GPCRs activate intracellular signaling pathways, primarily through heterotrimeric G proteins. To prevent overstimulation and maintain cellular homeostasis, activated GPCRs are rapidly desensitized. A key process in this desensitization is the phosphorylation of the receptor's intracellular domains by G protein-coupled receptor kinases (GRKs).[1][2] This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin sterically hinders further G protein coupling, effectively terminating the signal, and initiates the process of receptor internalization via clathrin-coated pits.[1][2]

There are seven members of the GRK family (GRK1-7), with GRK2, GRK3, GRK5, and GRK6 being ubiquitously expressed and playing significant roles in regulating a wide variety of GPCRs. Given their central role in signal termination, GRKs have emerged as attractive therapeutic targets for modulating GPCR activity in various disease states.

CCG-215022: A Potent GRK Inhibitor

CCG-215022 is a rationally designed, potent inhibitor of several GRK isoforms.[3][4][5] Its inhibitory activity makes it a valuable tool for dissecting the role of GRKs in GPCR desensitization and for exploring the therapeutic potential of GRK inhibition.

Mechanism of Action

CCG-215022 functions as an ATP-competitive inhibitor, binding to the active site of GRKs and preventing the phosphorylation of agonist-activated GPCRs. By inhibiting GRK activity, CCG-215022 effectively blocks the initial and critical step of homologous desensitization. This leads to a sustained GPCR signaling response in the continued presence of an agonist.

Quantitative Inhibitory Profile

The inhibitory potency of CCG-215022 has been characterized against several GRK isoforms. The IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, are summarized in the table below.

| Kinase Target | IC50 (μM) |

| GRK1 | 3.9 ± 1 |

| GRK2 | 0.15 ± 0.07 |

| GRK5 | 0.38 ± 0.06 |

| PKA | 120 |

Table 1: Inhibitory potency (IC50) of CCG-215022 against various kinases. Data sourced from multiple references.[3][4][5]

As shown in Table 1, CCG-215022 demonstrates nanomolar potency against GRK2 and GRK5, with a lower potency for GRK1.[3][4][5] Importantly, it exhibits significant selectivity for GRKs over other related kinases, such as Protein Kinase A (PKA).[5]

CCG-215022 in Cellular Studies of GPCR Desensitization

The efficacy of CCG-215022 in preventing GPCR desensitization has been demonstrated in various cellular systems. Notably, studies have focused on its ability to attenuate the desensitization of Gq/11-coupled receptors that signal through phospholipase C (PLC).

Attenuation of PLC-Mediated Signaling Desensitization

CCG-215022 has been shown to effectively prevent the desensitization of the purinergic P2Y2 receptor and the histamine H1 receptor. The potency of CCG-215022 in these cellular assays is presented in Table 2.

| Receptor & Cell Line | IC50 for Preventing Desensitization (μM) |

| Purinergic P2Y2 Receptor (rat mesenteric smooth muscle cells - MSMCs) | 2.95 |

| Histamine H1 Receptor (human ULTR myometrial cells) | 3.09 |

Table 2: Potency of CCG-215022 in preventing desensitization of PLC-coupled GPCRs.[5]

These findings demonstrate that by inhibiting GRKs, CCG-215022 can maintain the signaling capacity of GPCRs even after prolonged agonist exposure.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of CCG-215022.

In Vitro Kinase Inhibition Assay

This assay is used to determine the IC50 values of CCG-215022 against purified GRK enzymes.

Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a model substrate by the GRK enzyme in the presence of varying concentrations of the inhibitor.

Materials:

-

Purified GRK enzyme (e.g., GRK1, GRK2, GRK5)

-

Rhodopsin-containing rod outer segment (ROS) membranes (as substrate)

-

[γ-³²P]ATP

-

CCG-215022

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

Quenching solution (e.g., SDS-PAGE loading buffer)

Procedure:

-

Prepare a reaction mixture containing the GRK enzyme and ROS membranes in the assay buffer.

-

Add varying concentrations of CCG-215022 to the reaction mixture and incubate for a defined period (e.g., 10 minutes) at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Allow the reaction to proceed for a specific time (e.g., 20 minutes) at 30°C.

-

Stop the reaction by adding a quenching solution.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated rhodopsin using autoradiography or phosphorimaging.

-

Quantify the band intensities to determine the extent of phosphorylation at each inhibitor concentration.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular GPCR Desensitization Assay (PLC Activation)

This assay measures the ability of CCG-215022 to prevent the desensitization of a Gq/11-coupled receptor by monitoring intracellular calcium mobilization.

Principle: Gq/11 activation leads to the activation of PLC, which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores. A fluorescent calcium indicator is used to measure changes in intracellular calcium concentration. Desensitization is observed as a diminished calcium response upon a second agonist stimulation.

Materials:

-

Cell line endogenously or recombinantly expressing the GPCR of interest (e.g., ULTR cells for H1 receptor, MSMCs for P2Y2 receptor)

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM)

-

GPCR agonist (e.g., histamine, UTP)

-

CCG-215022

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS)

Procedure:

-

Culture the cells in a suitable format (e.g., 96-well plate).

-

Load the cells with the fluorescent calcium indicator dye according to the manufacturer's instructions.

-

Pre-incubate the cells with varying concentrations of CCG-215022 or vehicle control for a defined period (e.g., 30 minutes).

-

Measure the baseline fluorescence.

-

Apply a first stimulation with the GPCR agonist and record the peak calcium response (R1).

-

After a short wash or incubation period, apply a second stimulation with the same concentration of the agonist and record the peak calcium response (R2).

-

Calculate the desensitization as the ratio of the second response to the first response (R2/R1).

-

Determine the effect of CCG-215022 on desensitization by comparing the R2/R1 ratio in the presence and absence of the inhibitor.

-

Calculate the IC50 value for the prevention of desensitization by plotting the R2/R1 ratio against the logarithm of the CCG-215022 concentration.

Visualizing the Role of CCG-215022 in GPCR Desensitization

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

References

- 1. G-Protein Coupled Receptor Kinases in the Inflammatory Response and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. caymanchem.com [caymanchem.com]

The Impact of CCG-215022 on Cardiomyocyte Contractility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of CCG-215022, a potent G protein-coupled receptor kinase (GRK) inhibitor, on cardiomyocyte contractility. By targeting GRK2 and GRK5, CCG-215022 modulates critical signaling pathways that govern cardiac function. This document details the molecular mechanisms of action, presents quantitative data on its inhibitory activity, outlines experimental protocols for assessing its effects, and provides visual representations of the involved signaling cascades. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of cardiology, pharmacology, and drug development.

Introduction

G protein-coupled receptor kinases (GRKs) are a family of serine/threonine kinases that play a pivotal role in the regulation of G protein-coupled receptor (GPCR) signaling. In the heart, GRK2 and GRK5 are the predominant isoforms and are critically involved in modulating cardiac contractility. Dysregulation of GRK activity is a hallmark of heart failure, making these kinases attractive therapeutic targets.

CCG-215022 has emerged as a potent inhibitor of GRKs, with nanomolar efficacy against GRK2 and GRK5. By inhibiting these kinases, CCG-215022 enhances cardiomyocyte contractility, offering a promising therapeutic strategy for conditions characterized by reduced cardiac function. This guide delves into the technical details of CCG-215022's mechanism and its implications for cardiomyocyte physiology.

Mechanism of Action of CCG-215022

CCG-215022 exerts its pro-contractile effects by inhibiting the activity of GRK2 and GRK5 in cardiomyocytes. These kinases are key regulators of β-adrenergic receptor (β-AR) signaling, a primary pathway controlling heart rate and contractility.

Canonical GRK2/5 Signaling in Cardiomyocytes

Under normal physiological conditions, stimulation of β-ARs by catecholamines (e.g., norepinephrine) activates a signaling cascade that leads to increased intracellular cyclic AMP (cAMP) levels and activation of Protein Kinase A (PKA). PKA then phosphorylates several key proteins involved in excitation-contraction coupling, resulting in enhanced cardiomyocyte contraction.

To prevent overstimulation, GRK2 and GRK5 phosphorylate the activated β-ARs, which promotes the binding of β-arrestin. This uncouples the receptor from its G protein, leading to desensitization and internalization of the receptor, thereby dampening the signaling response. In heart failure, GRK2 levels are often upregulated, leading to excessive β-AR desensitization and a blunted contractile response.

Non-Canonical GRK5 Signaling

Beyond its role at the cell membrane, GRK5 can translocate to the nucleus of cardiomyocytes in response to certain stimuli. In the nucleus, GRK5 can act as a histone deacetylase (HDAC) kinase, leading to the activation of pro-hypertrophic gene transcription. This non-canonical signaling pathway contributes to maladaptive cardiac remodeling.

The Role of CCG-215022 in Modulating these Pathways

By inhibiting GRK2 and GRK5, CCG-215022 prevents the phosphorylation of β-ARs, thereby reducing their desensitization and promoting sustained signaling. This leads to an increase in cAMP levels, enhanced PKA activity, and consequently, a more forceful contraction of the cardiomyocyte. Furthermore, inhibition of nuclear GRK5 by CCG-215022 may also mitigate pathological cardiac hypertrophy.

Data Presentation: Inhibitory Activity and Effects on Contractility

The following tables summarize the quantitative data regarding the inhibitory potency of CCG-215022 and its effects on cardiomyocyte contractility.

Table 1: Inhibitory Potency of CCG-215022 against G Protein-Coupled Receptor Kinases

| Target Kinase | IC50 (µM) |

| GRK1 | 3.9[1] |

| GRK2 | 0.15[1][2] |

| GRK5 | 0.38[1][2] |

IC50 values represent the concentration of CCG-215022 required to inhibit 50% of the kinase activity.

Table 2: Effect of a Representative GRK2 Inhibitor (C7) on Cardiomyocyte Fractional Shortening

| Treatment | Fractional Shortening (%) |

| Vehicle | 5.8 ± 0.5 |

| Isoproterenol (1 µM) | 10.2 ± 0.8 |

| C7 (1 µM) | 8.5 ± 0.6 |

| C7 (1 µM) + Isoproterenol (1 µM) | 12.1 ± 0.9 |

Data are presented as mean ± SEM. C7 is a selective GRK2 inhibitor, and this data is provided as a representative example of the expected effect of GRK2 inhibition on cardiomyocyte contractility. Specific quantitative data for the increase in fractional shortening with CCG-215022 is not yet publicly available.

Experimental Protocols

This section provides a detailed methodology for assessing the effect of CCG-215022 on the contractility of isolated adult mouse ventricular myocytes.

Isolation of Adult Mouse Ventricular Myocytes

-

Animal Euthanasia and Heart Excision: Euthanize an adult C57BL/6 mouse in accordance with approved animal care and use guidelines. Rapidly excise the heart and place it in ice-cold, calcium-free Tyrode's solution.

-

Langendorff Perfusion: Cannulate the aorta on a Langendorff apparatus and perfuse the heart retrogradely with calcium-free Tyrode's solution at 37°C for 5 minutes to wash out the blood.

-

Enzymatic Digestion: Switch the perfusion to a digestion solution containing collagenase type II and hyaluronidase in low-calcium Tyrode's solution. Perfuse for 10-15 minutes, or until the heart becomes flaccid.

-

Cell Dissociation: Remove the heart from the cannula and gently tease the ventricular tissue apart in the digestion solution. Pipette the cell suspension gently to release individual cardiomyocytes.

-

Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension by sequential addition of Tyrode's solution with increasing calcium concentrations.

-

Cell Collection: Allow the viable, rod-shaped cardiomyocytes to settle by gravity. Remove the supernatant and resuspend the cells in a suitable culture medium.

Cardiomyocyte Contractility Assay

-

Cell Plating: Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to attach for at least one hour.

-

Experimental Setup: Place the coverslip in a perfusion chamber on the stage of an inverted microscope equipped with a video-based edge-detection system for measuring cell shortening.

-

Superfusion: Continuously superfuse the cardiomyocytes with Tyrode's solution containing 1.8 mM Ca²⁺ at 37°C.

-

Field Stimulation: Electrically stimulate the cardiomyocytes to contract at a constant frequency (e.g., 1 Hz) using platinum electrodes.

-

Baseline Recording: Record baseline contractile parameters, including fractional shortening (FS%), maximal velocity of shortening (+dL/dt), and maximal velocity of relaxation (-dL/dt), for at least 5 minutes.

-

Drug Application:

-

To assess the direct effect of CCG-215022, superfuse the cells with Tyrode's solution containing the desired concentration of CCG-215022 (e.g., 500 nM).

-

To evaluate the effect on β-adrenergic stimulated contractility, first superfuse with a sub-maximal concentration of isoproterenol (a β-agonist, e.g., 10 nM) to establish a stimulated baseline. Then, add CCG-215022 to the isoproterenol-containing solution.

-

-

Data Acquisition and Analysis: Record the contractile parameters for at least 10 minutes after drug application to allow for a steady-state response. Analyze the data using appropriate software to quantify the changes in fractional shortening and other contractile parameters.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by CCG-215022.

Canonical GRK2 Signaling Pathway in Cardiomyocytes

Non-Canonical GRK5 Signaling Pathway in Cardiomyocytes

References

The Role of CCG215022 in the Investigation of Cardiovascular and Metabolic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCG215022 is a potent small molecule inhibitor of G protein-coupled receptor kinases (GRKs), with notable selectivity for GRK2 and GRK5. These two kinases are increasingly recognized as critical regulators in the pathophysiology of a range of cardiovascular and metabolic disorders. Elevated levels and activity of GRK2 are implicated in heart failure and hypertension, while GRK5 plays a significant role in cardiac hypertrophy and metabolic dysregulation, including insulin resistance. This technical guide provides an in-depth overview of the utility of this compound as a research tool to dissect the signaling pathways governed by GRK2 and GRK5. We present a compilation of quantitative data from in vitro and in vivo studies, detailed experimental methodologies for key assays, and visual representations of the pertinent signaling cascades to facilitate a comprehensive understanding of this compound's role in advancing research in cardiovascular and metabolic diseases.

Introduction

G protein-coupled receptors (GPCRs) constitute the largest family of cell surface receptors and are pivotal in transducing extracellular signals into intracellular responses. The desensitization and internalization of these receptors are tightly regulated by G protein-coupled receptor kinases (GRKs). Among the seven members of the GRK family, GRK2 and GRK5 are ubiquitously expressed and have been identified as key players in the progression of cardiovascular and metabolic diseases.[1][2]

This compound has emerged as a valuable chemical probe for studying the physiological and pathological roles of GRK2 and GRK5. Its ability to selectively inhibit these kinases allows for the precise interrogation of their downstream signaling effects. This guide aims to consolidate the current knowledge on this compound and provide a practical resource for researchers employing this inhibitor in their studies.

Mechanism of Action

This compound is a potent, cell-permeable inhibitor that targets the ATP-binding pocket of GRKs. It exhibits nanomolar inhibitory potency against GRK2 and GRK5, with significantly lower activity against other kinases such as GRK1 and Protein Kinase A (PKA), demonstrating its selectivity.[3][4] By inhibiting GRK2 and GRK5, this compound prevents the phosphorylation of agonist-occupied GPCRs, thereby attenuating receptor desensitization and promoting sustained downstream signaling.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data on the inhibitory activity of this compound and its effects in various experimental models.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (µM) | Assay Conditions | Reference |

| GRK1 | 3.9 ± 1 | Cell-free kinase assay | [3][5] |

| GRK2 | 0.15 ± 0.07 | Cell-free kinase assay | [3][5] |

| GRK5 | 0.38 ± 0.06 | Cell-free kinase assay | [3][5] |

| PKA | >100 | Cell-free kinase assay | [3] |

Table 2: Effects of GRK Inhibition in Animal Models of Cardiovascular Disease

| Animal Model | GRK Inhibitor | Dosing Regimen | Key Findings | Reference |

| Mouse model of pressure overload-induced cardiac hypertrophy | KR-39038 (GRK5 inhibitor) | 30 mg/kg/day, p.o. for 14 days | 43% reduction in left ventricular weight. | [6] |

| Rat model of chronic heart failure (post-coronary artery ligation) | KR-39038 (GRK5 inhibitor) | 10 and 30 mg/kg/day, p.o. | Significant preservation of cardiac function and attenuation of myocardial remodeling. | [6] |

| db/db mice (model of type 2 diabetes) | Paroxetine (GRK2 inhibitor) | Not specified | Ameliorated Akt/eNOS signaling pathway, inhibited oxidative stress and cell apoptosis in corpora cavernosa. | [7] |

| Transverse Aortic Constriction (TAC) mouse model | Conditional GRK2 knockout | N/A | Attenuated hypertrophic response with preserved ventricular geometry. | [8] |

Table 3: Effects of GRK Inhibition in Animal Models of Metabolic Disease

| Animal Model | GRK Inhibitor | Dosing Regimen | Key Findings | Reference |

| db/db mice (model of type 2 diabetes) | KRX-C7 (GRK2 inhibitor) | Chronic treatment | Improved glucose and insulin tolerance; increased insulin-induced Glut4 membrane translocation in skeletal muscle. | [9] |

| GRK5 knockout mice | N/A | N/A | On a high-fat diet, showed impaired glucose tolerance and insulin sensitivity. | [1][10] |

| Mice on a high-fat diet | GRK5 knockout | N/A | Decreased weight gain and white adipose tissue mass. | [2] |

| Mice | GRK inhibitor | 60 min prior to glucose challenge | Additive effect with DPP4i in suppressing glucose excursion. | [11] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. This section provides protocols for key experiments relevant to the study of this compound.

Kinase Assay

This protocol is adapted from the methodology provided by MedChemExpress for determining the inhibitory activity of compounds against GRKs.[3][4]

Objective: To measure the in vitro inhibitory potency of this compound against GRK1, GRK2, and GRK5.

Materials:

-

Purified recombinant GRK1, GRK2, and GRK5

-

Urea-washed bovine rod outer segments (ROS) as a source of rhodopsin

-

This compound

-

[γ-³²P]ATP

-

Kinase reaction buffer: 20 mM HEPES (pH 7.5), 4 mM MgCl₂, 2 mM EDTA

-

SDS-PAGE loading dye

-

SDS-PAGE gels

-

Phosphor storage screen and imager

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microcentrifuge tube, mix the respective GRK enzyme and urea-washed ROS in the kinase reaction buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for 35 minutes at room temperature in the dark.

-

Expose the reaction mixtures to ambient fluorescent light for 1 minute to activate rhodopsin.

-

Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 1 mM. The final concentration of GRK5 is 100 nM and ROS is between 0.75 and 24 µM.

-

Incubate at room temperature, taking samples at 2-5 minutes.

-

Quench the reaction by adding SDS-PAGE loading dye.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and detect the incorporation of γ-³²P using a phosphor storage screen and imager.

-

Determine the rate of phosphorylation and calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cardiomyocyte Contractility Assay

While a specific detailed protocol for this compound is not publicly available, the following is a representative protocol for measuring cardiomyocyte contractility, a key application for this inhibitor. This protocol is based on established methods in the field.[12][13][14]

Objective: To assess the effect of this compound on the contractility of isolated adult cardiomyocytes.

Materials:

-

Isolated adult ventricular cardiomyocytes (e.g., from mouse or rat)

-

This compound

-

Tyrode's solution (containing in mM: 140 NaCl, 5.4 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 glucose, pH 7.4)

-

IonOptix MyoCam-S or similar video-based edge-detection system

-

Field stimulator

Procedure:

-

Isolate adult ventricular cardiomyocytes using established enzymatic digestion protocols.

-

Allow the isolated cardiomyocytes to adhere to laminin-coated coverslips in a perfusion chamber on the stage of an inverted microscope.

-

Perfuse the cells with Tyrode's solution at 37°C.

-

Pace the cardiomyocytes at a constant frequency (e.g., 1 Hz) using a field stimulator.

-

Record baseline contractility (sarcomere shortening and relengthening) using a video-based edge-detection system. Key parameters to measure include: peak shortening (percentage of resting cell length), maximal velocity of shortening (+dL/dt), and maximal velocity of relengthening (-dL/dt).

-

Perfuse the cells with Tyrode's solution containing various concentrations of this compound.

-

After a stabilization period (e.g., 5-10 minutes), record contractility at each concentration.

-

Analyze the data to determine the dose-dependent effects of this compound on cardiomyocyte contractility.

Phospholipase C (PLC) Assay

Objective: To determine if inhibition of GRKs by this compound affects GPCR-mediated activation of Phospholipase C.

Materials:

-

Cell line expressing a GPCR of interest that couples to PLC (e.g., HEK293 cells transiently transfected with the receptor)

-

[³H]myo-inositol

-

Agonist for the GPCR of interest

-

This compound

-

Lithium chloride (LiCl)

-

Dowex AG1-X8 resin

-

Scintillation fluid and counter

Procedure:

-

Seed the cells in 12-well plates and grow to confluency.

-

Label the cells by incubating them overnight with [³H]myo-inositol in inositol-free medium.

-

Wash the cells with serum-free medium and pre-incubate with a buffer containing LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates (IPs).

-

Add this compound or vehicle (DMSO) to the cells and incubate for a specified time (e.g., 30 minutes).

-

Stimulate the cells with the GPCR agonist for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding ice-cold perchloric acid.

-

Neutralize the samples and separate the total inositol phosphates using Dowex AG1-X8 anion-exchange chromatography.

-

Quantify the amount of [³H]inositol phosphates by liquid scintillation counting.

-

Normalize the data to the total [³H]inositol incorporated into the cells.

Signaling Pathways and Visualizations

This compound, by inhibiting GRK2 and GRK5, modulates key signaling pathways implicated in cardiovascular and metabolic diseases. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

GRK2 Signaling in Cardiovascular Disease

Elevated GRK2 levels in the heart, a hallmark of heart failure, lead to the desensitization of β-adrenergic receptors (β-ARs), impairing cardiac contractility. GRK2 also has non-canonical functions, including the promotion of mitochondrial dysfunction and the negative regulation of insulin signaling.

Caption: GRK2 signaling in cardiomyocytes.

GRK5 Signaling in Metabolic Disease

GRK5 has been implicated in the regulation of insulin signaling and adipogenesis. Its nuclear localization allows it to act as a transcriptional regulator, influencing genes involved in metabolism.

References

- 1. GRK5 ablation contributes to insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. KR-39038, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G protein-coupled receptor kinase 2 inhibition improves erectile function through amelioration of endothelial dysfunction and oxidative stress in a rat model of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. G protein-coupled receptor kinase 2 promotes cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antidiabetic and Cardioprotective Effects of Pharmacological Inhibition of GRK2 in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. GRK Inhibition Potentiates Glucagon-Like Peptide-1 Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Approaches to High-Throughput Analysis of Cardiomyocyte Contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Drug-Induced Inotropic Effects in Early Drug Development. Part 2: Designing and Fabricating Microsystems for Assaying Cardiac Contractility With Physiological Relevance Using Human iPSC-Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Heart Cell Contractility Assay | Clybe Bio [clydebio.com]

Methodological & Application

Application Notes and Protocols for CCG215022 in In Vitro Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCG215022 is a potent inhibitor of G protein-coupled receptor kinases (GRKs), demonstrating nanomolar efficacy against GRK2 and GRK5, and is a valuable tool for studying the physiological and pathological roles of these kinases.[1][2][3][4] G protein-coupled receptor kinases (GRKs) are critical regulators of G protein-coupled receptor (GPCR) signaling. They phosphorylate agonist-bound GPCRs, which leads to the recruitment of arrestin proteins, sterically hindering further G protein coupling and thus desensitizing the receptor to further stimulation.[5] Dysregulation of GRK activity, particularly GRK2 and GRK5, has been implicated in various cardiovascular diseases, making them attractive therapeutic targets.[4]

These application notes provide detailed protocols for utilizing this compound in in vitro kinase assays to characterize its inhibitory activity and to investigate GRK-mediated signaling pathways.

Data Presentation

Table 1: Inhibitory Activity of this compound against G Protein-Coupled Receptor Kinases (GRKs)

| Kinase Target | IC50 (µM) |

| GRK1 | 3.9 ± 1 |

| GRK2 | 0.15 ± 0.07 |

| GRK5 | 0.38 ± 0.06 |

| PKA | 120 |

Data compiled from multiple sources.[1][2][3][6][7]

Signaling Pathway

G protein-coupled receptor kinases (GRKs) play a pivotal role in the desensitization of GPCRs. Upon agonist binding and receptor activation, GRKs are recruited to the plasma membrane where they phosphorylate serine and threonine residues on the intracellular domains of the activated receptor. This phosphorylation event increases the receptor's affinity for arrestin proteins. The binding of arrestin to the phosphorylated GPCR sterically uncouples the receptor from its cognate G protein, thereby terminating G protein-mediated signaling. This process of desensitization is crucial for preventing overstimulation and for maintaining cellular homeostasis.

Experimental Protocols

Two primary types of in vitro kinase assays are detailed below: a traditional radioactive assay and a non-radioactive, luminescence-based assay. The non-radioactive assay is generally preferred for its safety, simplicity, and high-throughput capabilities.

Protocol 1: Radioactive In Vitro Kinase Assay using [γ-³²P]ATP

This protocol is adapted from methodologies used to characterize GRK inhibitors.[1]

Objective: To determine the inhibitory effect of this compound on a specific GRK (e.g., GRK5) by measuring the incorporation of radioactive phosphate into a substrate.

Materials:

-

Recombinant human GRK5

-

Substrate (e.g., urea-washed bovine rod outer segments (ROS))

-

This compound (dissolved in DMSO)

-

Assay Buffer: 20 mM HEPES (pH 7.5), 4 mM MgCl₂, 2 mM EDTA

-

ATP solution: 1 mM ATP with [γ-³²P]ATP

-

SDS-PAGE loading dye

-

Phosphor storage screen and imager

Procedure:

-

In a microcentrifuge tube, prepare the reaction mixture containing GRK5 (final concentration 100 nM) and the substrate ROS (final concentration between 0.75 and 24 µM) in the assay buffer.

-

Add varying concentrations of this compound or DMSO (as a vehicle control) to the reaction mixtures.

-

Incubate the mixtures in the dark for 35 minutes at room temperature.

-

Expose the reaction mixtures to ambient fluorescent light for 1 minute to activate the rhodopsin in the ROS.

-

Initiate the kinase reaction by adding the ATP solution containing [γ-³²P]ATP to a final concentration of 1 mM.

-

Allow the reaction to proceed at room temperature, taking samples at time points between 2 and 5 minutes.

-

Quench the reaction by adding SDS-PAGE loading dye to the samples.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel.

-

Detect the incorporation of ³²P into the substrate using a phosphor storage screen and imager.

-

Quantify the band intensities to determine the initial reaction rates. Plot the rates against the substrate concentration and fit to the Michaelis-Menten equation to determine Vmax and Km. To determine the IC50 of this compound, plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

Protocol 2: Non-Radioactive In Vitro Kinase Assay using ADP-Glo™

This protocol is based on the ADP-Glo™ Kinase Assay, a luminescent assay that measures the amount of ADP produced in a kinase reaction.[2]

Objective: To determine the inhibitory effect of this compound on a specific GRK (e.g., GRK5) by measuring ADP production.

Materials:

-

GRK5 Kinase Enzyme System (includes GRK5 enzyme, substrate, and reaction buffer)

-

ADP-Glo™ Kinase Assay Kit (includes ADP-Glo™ Reagent and Kinase Detection Reagent)

-

This compound (dissolved in DMSO)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare the reagents. Dilute the GRK5 enzyme, substrate, ATP, and various concentrations of this compound in the provided kinase buffer.

-

In a white multi-well plate, add the diluted GRK5, substrate, and either this compound or DMSO (for control wells).

-

Initiate the kinase reaction by adding the diluted ATP to each well. The final reaction volume is typically 5-25 µL.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.

-

Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well. This will terminate the kinase reaction and deplete the remaining ATP.

-

Incubate the plate for 40 minutes at room temperature.

-

Add a volume of Kinase Detection Reagent to each well. This reagent will convert the ADP generated in the kinase reaction back to ATP and simultaneously catalyze a luciferase reaction to produce light.

-